2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (referred to hereafter as Compound X) belongs to a class of heterocyclic derivatives featuring a benzimidazole core linked to a pyridine-thioacetamide scaffold. Such compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed comparison of Compound X with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-9-26-18(20-11)23-15(24)10-25-17-12(5-4-8-19-17)16-21-13-6-2-3-7-14(13)22-16/h2-9H,10H2,1H3,(H,21,22)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYOHKTIRBDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization, effectively preventing the formation of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division. This leads to cell cycle arrest at the G2/M phase and triggers apoptosis, the programmed cell death.
Result of Action
The compound’s action results in significant cytotoxicity against various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cells. It induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays.
Biological Activity
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula of the compound is , and its structure includes several pharmacologically relevant moieties such as benzimidazole, pyridine, thiazole, and acetamide. This structural diversity is key to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties . For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU-145), lung (A549), and breast (MCF-7) cancer cells. The IC50 values for these activities ranged from 0.54 to 31.86 μM, suggesting potent cytotoxic effects against these cancer types .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5g | DU-145 | 0.68 |
| Compound 6f | DU-145 | 0.54 |
| Doxorubicin | DU-145 | <1.0 |
The proposed mechanism for the antitumor activity involves the inhibition of tubulin polymerization , which disrupts microtubule assembly necessary for cell division. Apoptosis assays further confirmed that these compounds induce programmed cell death in cancer cells through various pathways, including mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Thiazole-containing compounds have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have demonstrated MIC values comparable to standard antibiotics like ampicillin and norfloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 31.25 |
| Compound B | E. coli | 25.00 |
Structure-Activity Relationship (SAR)
The Structure-Activity Relationship (SAR) studies suggest that modifications in the chemical structure significantly influence biological activity. The presence of electron-donating groups on the aromatic rings enhances cytotoxicity and antimicrobial efficacy. For instance, substituents at the para position on phenyl rings have been associated with increased activity due to improved interactions with biological targets .
Case Studies
- In Vivo Studies : In animal models, compounds derived from similar scaffolds have shown reduced tumor growth and improved survival rates when administered in therapeutic doses.
- Clinical Trials : Several derivatives are currently undergoing clinical trials for their efficacy against specific cancer types and infections, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Core Structural Features
Compound X integrates a benzimidazole moiety attached to a pyridine ring via a thioether linkage, with a 4-methylthiazole substituent on the acetamide group. Key analogs for comparison include:
Physicochemical Properties
Key Observations :
- Quinoline-based analogs (e.g., 9j, 9m) exhibit higher melting points (~180–193°C) compared to triazole derivatives, likely due to increased aromatic stacking .
- Substituents like methoxy or nitro groups modulate solubility; electron-withdrawing groups (e.g., –NO₂ in 9j) reduce lipophilicity compared to methylthiazole in Compound X .
Antimicrobial Activity
Key Insights :
Enzyme Inhibitory Activity
Structural-Activity Relationships :
- Quinoline derivatives (e.g., 6h) achieve lower IC50 values for α-glucosidase due to planar aromatic systems enabling stronger enzyme binding .
- Thiazole substituents (as in Compound X) may mimic adenosine in CD73 inhibition, analogous to second-generation CD73 inhibitors ().
Molecular Docking and Mechanistic Insights
- Compound X : The 4-methylthiazole group may occupy hydrophobic pockets in enzyme active sites, similar to CD73 inhibitors like 2c (IC50 = 0.8 µM) .
- 6p (Triazole-benzimidazole) : Docking studies reveal interactions with LasR protein residues (e.g., Trp60, Tyr56), critical for quorum sensing .
- 6h (Benzimidazole-quinoline): Binds to α-glucosidase’s catalytic dyad (Asp349, Arg439), stabilized by π-π stacking with quinoline .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine (Et₃N) is often used to deprotonate thiol groups during thioether bond formation .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzimidazole, pyridine, and thiazole moieties. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the acetamide group .
- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent variation : Modify the benzimidazole (e.g., nitro, methoxy groups) or thiazole (e.g., methyl, ethyl) substituents to assess impact on bioactivity .
- Activity assays : Test derivatives against targets (e.g., acetylcholinesterase IC₅₀ assays) to correlate structural changes with potency. For example, para-substituted phenyl groups enhance inhibitory activity by 10-fold compared to ortho-substituted analogs .
- Data analysis : Use multivariate regression to identify key structural contributors to activity .
Q. What strategies are effective for identifying biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Screen against panels (e.g., kinases, proteases) using fluorogenic substrates. For instance, acetylcholinesterase inhibition can be quantified via Ellman’s assay .
- Molecular docking : Use software (AutoDock Vina) to predict binding poses. The thioacetamide moiety often anchors to catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Re-test under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
- Computational validation : Compare docking results with experimental IC₅₀ values to identify outliers. For example, steric clashes in silico may explain reduced activity despite favorable substituents .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazole modifications consistently improve solubility) .
Q. What methods enhance solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to dissolve hydrophobic derivatives .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide nitrogen to improve aqueous stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can in silico modeling guide lead optimization?
- Methodological Answer :
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the pyridine ring) using Schrödinger’s Phase .
- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .
- Free energy calculations : Perform MM-GBSA to rank binding affinities of analogs .
Q. What protocols ensure stability during long-term storage?
- Methodological Answer :
- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., free thiols) .
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .
- Light protection : Use amber vials to avoid photodegradation of the thioether bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
